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Compound of Interest

Compound Name: BKM1740

Cat. No.: B1667128 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on understanding and mitigating the off-target effects of BKM120,

a pan-class I PI3K inhibitor, particularly when used at high concentrations.

Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of BKM120 at high concentrations?

A1: At concentrations significantly higher than those required for PI3K inhibition (typically >1

µM), BKM120 has been shown to directly bind to tubulin and inhibit microtubule dynamics.[1][2]

[3][4] This interference with microtubule function is a well-documented off-target effect.

Q2: At what concentration do the off-target effects of BKM120 become apparent?

A2: Off-target effects of BKM120, specifically the inhibition of microtubule dynamics, generally

manifest at concentrations above 1 µM in in vitro settings.[2] These concentrations are

approximately 5- to 10-fold higher than what is needed to achieve half-maximal inhibition of

PI3K signaling.[1][2]

Q3: How can I differentiate between on-target PI3K inhibition and off-target effects in my

experiments?

A3: To distinguish between on-target and off-target effects, it is crucial to perform dose-

response studies and use appropriate concentration ranges. On-target PI3K inhibition, such as
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decreased phosphorylation of Akt, should occur at much lower concentrations than the off-

target effects on microtubules.[2] Comparing BKM120's effects with other PI3K inhibitors that

do not share its off-target profile, like GDC-0941, can also help isolate PI3K-specific activities.

[1]

Q4: What are the cellular consequences of BKM120's off-target activity?

A4: The inhibition of microtubule dynamics by high concentrations of BKM120 leads to a robust

G2/M phase cell cycle arrest.[1][2] This can ultimately result in mitotic catastrophe and cell

death, independent of the cell's PI3K pathway dependency.[1][5]

Q5: Besides tubulin, are there other known off-targets for BKM120?

A5: While BKM120 is highly selective for class I PI3K isoforms over other protein kinases,

some initial screenings showed potential inhibition of EphA2 and FGFR2 at 1 µM.[6] However,

these findings were not substantiated in subsequent cellular autophosphorylation assays.[6]

BKM120 does not significantly inhibit class III (Vps34) and class IV (mTOR, DNA-PK) PI3K

kinases.[6][7]
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Observed Problem Potential Cause Recommended Action

Unexpected cell death in PI3K-

independent cell lines.

The concentration of BKM120

used may be high enough to

induce off-target effects on

microtubule dynamics, leading

to cell death irrespective of

PI3K pathway activation.[1][2]

Perform a dose-response

experiment to determine the

IC50 for cell viability and

compare it to the IC50 for PI3K

pathway inhibition (e.g., p-Akt

levels). If the values are

significantly different, consider

using a lower concentration of

BKM120 that is more selective

for PI3K.

Cells are arrested in the G2/M

phase of the cell cycle.

High concentrations of

BKM120 are known to cause a

G2/M arrest due to the

disruption of microtubule

function.[1][2][8]

To confirm that the observed

G2/M arrest is an off-target

effect, test a lower

concentration of BKM120. If

the G2/M arrest is diminished

or absent at lower

concentrations while PI3K

inhibition is maintained, the

effect is likely off-target. You

can also use a different PI3K

inhibitor with a distinct

chemical structure as a control.

Inconsistent or unexpected

phenotypic results at higher

concentrations.

The observed phenotype may

be a combination of both on-

target PI3K inhibition and off-

target effects on microtubules,

complicating data

interpretation.[2]

Carefully select BKM120

concentrations to ensure that

any observed effects can be

correctly attributed to PI3K

inhibition. It is recommended to

use the lowest concentration

that effectively inhibits the

PI3K pathway.[2]

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BKM120
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Target IC50 (nM) Target Class Notes

p110α 52 Class I PI3K

p110β 166 Class I PI3K

p110δ 116 Class I PI3K

p110γ 262 Class I PI3K

Vps34 >2000 Class III PI3K
Significantly less

potent.[6][9]

mTOR >5000 Class IV PI3K
Does not significantly

inhibit.[6][9]

DNA-PK >5000 Class IV PI3K
Does not significantly

inhibit.[6][9]

PI4Kβ >25000 Lipid Kinase
Little to no activity.[5]

[9]

Experimental Protocols
1. Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the in vitro inhibitory activity of BKM120

against PI3K isoforms.

Objective: To measure the concentration of BKM120 required to inhibit 50% of the kinase

activity (IC50) in a cell-free system.

Materials:

Recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85δ, p110γ)

BKM120 dissolved in DMSO

Assay Buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, 0.05%

CHAPS)
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Substrate: 1-α-phosphatidylinositol (PI)

ATP

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

384-well plates

Procedure:

Prepare serial dilutions of BKM120 in DMSO.

Add a small volume (e.g., 1.25 µL) of the BKM120 dilutions to the wells of a 384-well plate.

Prepare a reaction mixture containing the PI3K enzyme and PI substrate in the assay

buffer.

Add the reaction mixture to the wells containing BKM120.

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at room temperature until approximately 50% of the ATP is consumed in

the control (DMSO-only) wells.

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each BKM120 concentration and determine the IC50

value by fitting the data to a dose-response curve.

2. Tubulin Polymerization Assay

This protocol describes a method to assess the effect of BKM120 on tubulin polymerization.

Objective: To determine if BKM120 inhibits the polymerization of purified tubulin in vitro.

Materials:
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Purified tubulin (>99% pure)

BKM120, Nocodazole (positive control), GDC-0941 (negative control) dissolved in DMSO

GTP

Polymerization buffer

Procedure:

Mix purified tubulin with the test compounds (BKM120, nocodazole, GDC-0941) at various

concentrations in the presence of GTP.

Incubate the mixture under conditions that promote tubulin polymerization (e.g., 37°C).

Monitor the rate of tubulin polymerization over time by measuring the change in

absorbance or fluorescence.

Compare the polymerization curves of BKM120-treated samples to the controls to

determine if BKM120 inhibits tubulin polymerization.[1]

Visualizations
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Caption: On- and off-target pathways of BKM120.
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Caption: Troubleshooting workflow for BKM120 off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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